Propane, 1-chloro-3-(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-chloro-3-(propylthio)- is an organic compound with the molecular formula C6H13ClS. It is a derivative of propane, where a chlorine atom and a propylthio group are attached to the first and third carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-chloro-3-(propylthio)- typically involves the reaction of 1-chloropropane with propylthiol in the presence of a base. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or acetone. The general reaction scheme is as follows:
CH3CH2CH2Cl+CH3CH2CH2SH→CH3CH2CH2SCH2CH2CH2Cl
Industrial Production Methods
In an industrial setting, the production of Propane, 1-chloro-3-(propylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propane, 1-chloro-3-(propylthio)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of propane derivatives with modified sulfur groups.
Scientific Research Applications
Propane, 1-chloro-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propane, 1-chloro-3-(propylthio)- involves its interaction with various molecular targets. The chlorine atom and the propylthio group can participate in nucleophilic substitution and oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Similar Compounds
Propane, 1-chloro-3-iodo-: Similar structure but with an iodine atom instead of a propylthio group.
3-Chloro-1-propanethiol: Contains a thiol group instead of a propylthio group.
Propane, 1-bromo-3-chloro-: Contains a bromine atom instead of a propylthio group.
Uniqueness
Propane, 1-chloro-3-(propylthio)- is unique due to the presence of both a chlorine atom and a propylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
115412-57-2 |
---|---|
Molecular Formula |
C6H13ClS |
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-chloro-3-propylsulfanylpropane |
InChI |
InChI=1S/C6H13ClS/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |
InChI Key |
HLNCNJLUHNYBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.